rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol

Vue d'ensemble

Description

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol is a complex organic compound belonging to the category of 3-chloropropanediols. . This compound is characterized by its long-chain fatty acid esters and chlorinated propanediol backbone, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 3-chloropropanediol with octadecanoic acid and (9Z,12Z)-octadeca-9,12-dienoic acid. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield. The product is then purified through techniques such as distillation or chromatography to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Applications De Recherche Scientifique

Overview

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol is a complex lipid compound that has garnered attention in various scientific fields, including biochemistry, pharmacology, and food science. Its unique structure, featuring linoleic and stearic acid moieties along with a chloropropanediol backbone, presents opportunities for diverse applications. This article will detail its applications in scientific research, supported by data tables and documented case studies.

Lipid Metabolism Studies

The compound is extensively utilized in studies focused on lipid metabolism, particularly in understanding the roles of glycerolipids in cellular processes. Its structural components allow researchers to investigate how different fatty acids influence metabolic pathways and energy storage mechanisms within cells.

Biochemical Pathway Analysis

This compound serves as a model compound for exploring biochemical pathways involving diacylglycerols. Researchers utilize this compound to study the enzymatic reactions that govern lipid synthesis and degradation, providing insights into disorders related to lipid metabolism.

Drug Development

The compound's potential as a therapeutic agent is being explored in drug development targeting metabolic disorders. Its interaction with specific enzymes involved in lipid metabolism positions it as a candidate for developing treatments for conditions such as obesity and diabetes.

Food Science Applications

In food science, this compound is investigated for its role in food protein hydrolyzates. It can affect the texture and stability of food products, making it valuable in the formulation of emulsifiers and stabilizers.

Case Study 1: Membrane Interaction

A study utilizing fluorescence microscopy examined how this compound integrates into cellular membranes. The results indicated that this compound alters membrane fluidity, enhancing the permeability of certain ions across the membrane, thereby affecting cellular signaling and excitability.

Case Study 2: Lipid Metabolism Modulation

Research focused on metabolic pathways demonstrated that this compound influences lipase activity involved in fat metabolism. This modulation suggests its potential application in managing metabolic disorders where lipid metabolism is disrupted.

Mécanisme D'action

The mechanism of action of 3-chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long-chain fatty acid esters allow it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, the chlorinated propanediol backbone may interact with specific enzymes, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: Similar structure but with an additional hydroxyl group and a different fatty acid chain.

(2S)-3-Chloro-2-hydroxypropyl (9Z,12Z)-9,12-octadecadienoate: Similar structure but with a hydroxyl group instead of an ester linkage.

Uniqueness

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol is unique due to its specific combination of long-chain fatty acid esters and chlorinated propanediol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol is a complex lipid compound that has garnered attention in biochemical research for its potential biological activities. This compound, characterized by its unique structure involving linoleic and stearic acid moieties, is believed to influence various cellular processes, including lipid metabolism, membrane dynamics, and inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 376.01 g/mol. It features a chloropropanediol backbone that allows for diverse chemical reactivity, particularly in lipid synthesis and metabolic studies.

Lipid Metabolism

Research indicates that this compound may play a significant role in lipid metabolism. Compounds with similar structures have been found to participate in the modulation of lipid signaling pathways, potentially impacting conditions such as obesity and diabetes. The presence of linoleic acid is particularly noteworthy due to its known anti-inflammatory properties, suggesting that this compound may also exert beneficial effects on inflammatory pathways in the body.

Membrane Dynamics

The incorporation of this compound into lipid bilayers has been studied to understand its influence on membrane fluidity and permeability. Studies utilizing techniques like fluorescence microscopy and nuclear magnetic resonance spectroscopy have shown that this compound can alter membrane characteristics, which may affect cell signaling and transport mechanisms .

Inflammatory Response

The chloropropanediol component is hypothesized to interact with cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. This interaction could provide insights into the compound's potential as an anti-inflammatory agent, making it a candidate for further pharmacological studies .

Case Studies

Several studies have explored the effects of this compound on cellular models:

- Cellular Signaling : A study demonstrated that this compound modulates signaling pathways related to lipid metabolism in adipocytes, suggesting a role in fat storage and mobilization.

- Inflammation : In vitro experiments indicated that this compound reduces the production of pro-inflammatory cytokines in macrophage cultures, supporting its potential anti-inflammatory properties.

- Membrane Integration : Research using model membranes showed that this compound enhances membrane fluidity, which could facilitate better membrane protein function and receptor activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| rac 2-Stearoyl-3-chloropropanediol | 1329611-08-6 | Non-deuterated version; used in similar applications |

| rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol | 22094-20-8 | Contains palmitic acid; impacts lipid metabolism |

| rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol | 1246833-48-6 | Potential anti-inflammatory properties |

Propriétés

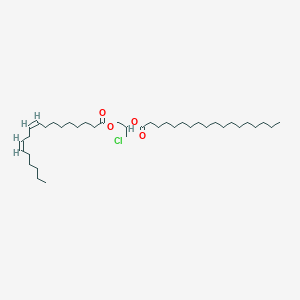

IUPAC Name |

[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIDKIWIEOGHHZ-OHNCOSGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H71ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857937 | |

| Record name | 3-Chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-46-4 | |

| Record name | 3-Chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.